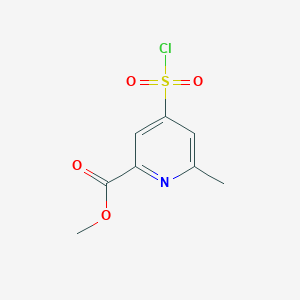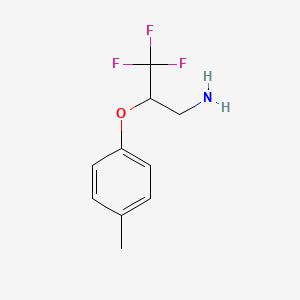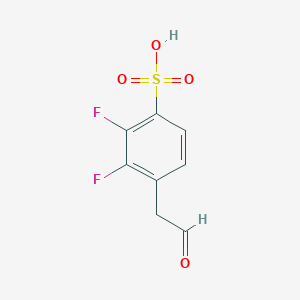
2,3-Difluoro-4-sulfo-phenylacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-sulfo-phenylacetaldehyde is an organic compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of two fluorine atoms, a sulfonic acid group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-sulfo-phenylacetaldehyde typically involves the introduction of fluorine atoms and a sulfonic acid group onto a phenylacetaldehyde backbone. One common method involves the fluorination of phenylacetaldehyde followed by sulfonation. The reaction conditions often include the use of fluorinating agents such as Selectfluor and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,3-Difluoro-4-sulfo-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and sulfonic acid group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2,3-Difluoro-4-sulfo-benzoic acid
Reduction: 2,3-Difluoro-4-sulfo-phenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2,3-Difluoro-4-sulfo-phenylacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
作用機序
The mechanism of action of 2,3-Difluoro-4-sulfo-phenylacetaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, while the fluorine atoms and sulfonic acid group can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation and may vary depending on the specific context of its use .
類似化合物との比較
Similar Compounds
2,3-Difluoro-phenylacetaldehyde: Lacks the sulfonic acid group, which can affect its reactivity and solubility.
4-Sulfo-phenylacetaldehyde: Lacks the fluorine atoms, which can influence its chemical properties and biological activity.
2,3-Difluoro-4-methyl-phenylacetaldehyde: Contains a methyl group instead of a sulfonic acid group, leading to different reactivity and applications.
Uniqueness
2,3-Difluoro-4-sulfo-phenylacetaldehyde is unique due to the combination of fluorine atoms and a sulfonic acid group on the phenylacetaldehyde backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications .
特性
分子式 |
C8H6F2O4S |
|---|---|
分子量 |
236.19 g/mol |
IUPAC名 |
2,3-difluoro-4-(2-oxoethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H6F2O4S/c9-7-5(3-4-11)1-2-6(8(7)10)15(12,13)14/h1-2,4H,3H2,(H,12,13,14) |
InChIキー |
VUAJPVJCXUGCHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC=O)F)F)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


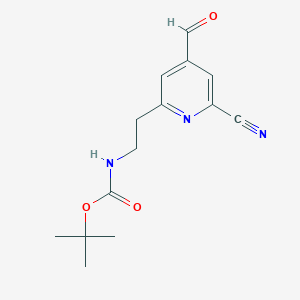
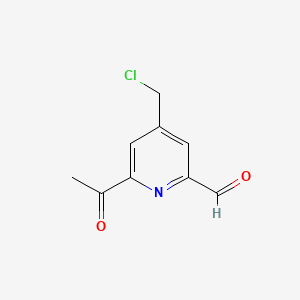
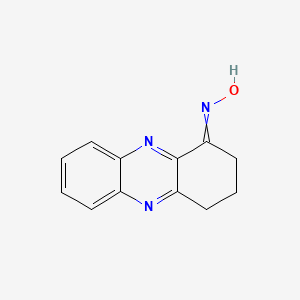
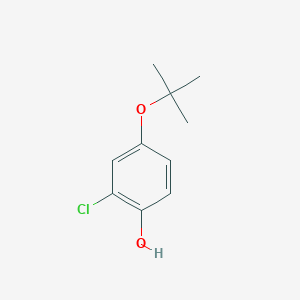

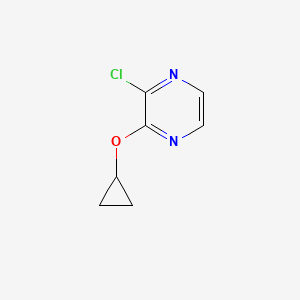

![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
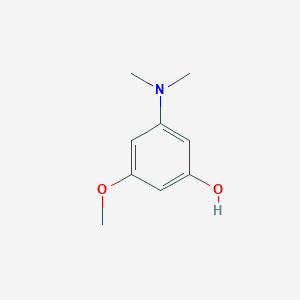
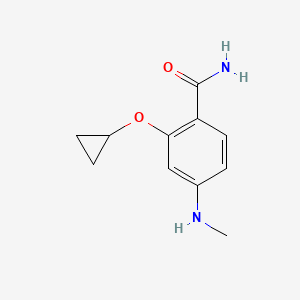
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
